2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol

Description

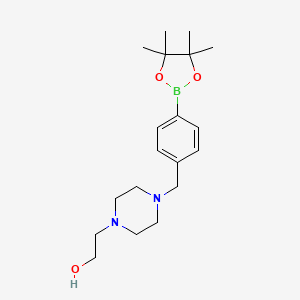

Chemical Structure and Properties The compound 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol (CAS: 2088248-72-8) is a boronic ester-containing piperazine derivative. Its molecular formula is C₁₉H₃₁BN₂O₃, with a molecular weight of 346.27 g/mol . The structure features:

- A piperazine ring substituted with a hydroxyethyl group (-CH₂CH₂OH) at the 1-position.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached to a benzyl moiety, which is linked to the piperazine ring.

Its hydroxyethyl group enhances solubility in polar solvents compared to non-polar analogs .

Properties

IUPAC Name |

2-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O3/c1-18(2)19(3,4)25-20(24-18)17-7-5-16(6-8-17)15-22-11-9-21(10-12-22)13-14-23/h5-8,23H,9-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHYLUWHFBYAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol typically involves the following steps:

Formation of the dioxaborolane ring: This is achieved by reacting pinacol with boronic acid derivatives under specific conditions.

Attachment of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

Incorporation of the piperazine ring: This step involves the reaction of the benzyl derivative with piperazine.

Addition of the ethanol group:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethanol group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include dichloromethane, ethanol, and tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various reactions including:

- Nucleophilic substitutions : The ethanol moiety can be replaced with other functional groups to create diverse derivatives.

- Cross-coupling reactions : The dioxaborolane can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides.

Medicinal Chemistry

In medicinal chemistry, 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol is investigated for its potential as a pharmacophore. Key applications include:

- Drug Design : The compound’s structure allows for modifications that can enhance biological activity against specific targets.

- Anticancer Research : Compounds with similar structures have shown promise in targeting cancer cells through various mechanisms.

Materials Science

The compound is also explored in materials science for the development of novel materials with unique properties:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers that exhibit desirable mechanical and thermal properties.

- Nanomaterials : The dioxaborolane structure may facilitate the creation of nanomaterials with specific functionalities for applications in electronics or catalysis.

Case Study 1: Synthesis of Complex Molecules

In a study focused on synthesizing complex organic molecules, researchers utilized this compound as a key intermediate. The compound enabled the formation of multi-substituted aromatic systems through palladium-catalyzed cross-coupling reactions. This application highlights its utility in generating pharmaceutical candidates with enhanced activity profiles .

A series of derivatives based on this compound were synthesized and evaluated for their biological activities. The presence of the piperazine moiety was crucial for enhancing interaction with biological targets. In vitro assays demonstrated that certain derivatives exhibited significant anticancer activity against various cell lines .

Mechanism of Action

The mechanism of action of 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The piperazine ring can interact with receptors and enzymes, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, focusing on substituents, synthetic routes, and applications.

*Synthesis yields vary depending on purification methods (e.g., column chromatography vs. recrystallization) .

Key Comparative Insights

Substituent Effects on Solubility :

- The hydroxyethyl group in the target compound improves water solubility compared to analogs like 1-Methyl-4-[4-(boronated benzyl)piperazine] (logP ~2.1 vs. ~3.5 for methyl-substituted analogs) .

- Morpholine-containing derivatives (e.g., 4-[2-(boronated benzyl)morpholine]) exhibit reduced basicity due to the oxygen atom in the ring, altering reactivity in acidic conditions .

Synthetic Challenges: The target compound’s hydroxyethyl group requires protection (e.g., using tert-butyldimethylsilyl ethers) during boronic ester formation to prevent side reactions . Pyridine-boronic ester analogs (e.g., 1-(4-(5-boronated pyridin-2-yl)piperazin-1-yl)ethanone) show lower yields due to steric hindrance during coupling .

Biological Activity :

- Piperazine-boronic esters are explored as proteasome inhibitors (e.g., bortezomib analogs), but the target compound’s hydroxyethyl group may reduce cell permeability compared to lipophilic derivatives .

- Morpholine-based boronates exhibit stronger acetylcholinesterase inhibition (IC₅₀ ~1.2 µM) than piperazine derivatives, likely due to enhanced π-stacking interactions .

Applications in Catalysis :

- The target compound’s boronic ester participates in Suzuki-Miyaura reactions with aryl halides (e.g., Pd-catalyzed coupling with 4-bromotoluene, yielding biaryls with >80% efficiency) .

- Methyl-substituted analogs (e.g., 1-Methyl-4-[4-(boronated benzyl)piperazine]) show faster transmetalation rates in cross-couplings due to reduced steric bulk .

Biological Activity

The compound 2-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)ethanol is a complex organic molecule that incorporates a boron-containing moiety known for its unique chemical properties. This article explores the biological activity of this compound by examining its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a piperazine ring linked to a benzyl group and a boron-containing dioxaborolane moiety. The presence of the boron atom is significant as it can influence the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 394.52 g/mol |

| Chemical Formula | C24H31BN2O |

| CAS Number | 1150561-68-4 |

| Appearance | White to off-white powder |

Biological Activity Overview

The biological activity of this compound stems primarily from its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer.

- Kinase Inhibition : The compound is hypothesized to inhibit specific kinases by binding to their active sites, thereby preventing substrate phosphorylation. This action can lead to the suppression of tumor growth and proliferation.

- Cellular Uptake : The piperazine moiety may enhance the compound's solubility and facilitate cellular uptake, allowing it to exert its effects more effectively within target cells.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. Notably:

- IC50 Values : The compound exhibited IC50 values in the nanomolar range against several receptor tyrosine kinases (RTKs), indicating potent inhibitory activity.

- Selectivity : Preliminary data suggest that it shows selectivity towards certain kinases over others, which could minimize off-target effects.

Case Studies

-

Cancer Cell Lines : In studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines, treatment with the compound resulted in significant reductions in cell viability compared to control groups.

- MCF-7 IC50: 50 nM

- A549 IC50: 75 nM

- Mechanistic Insights : Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what critical steps ensure purity?

Methodological Answer:

The synthesis typically involves:

- Suzuki-Miyaura Coupling : The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via cross-coupling reactions. For example, describes using ethanol as a solvent under reflux for 12 hours to form pyrazoline derivatives, which can be adapted for similar intermediates .

- Piperazine Functionalization : The benzyl-piperazine-ethanol backbone is constructed through nucleophilic substitution or reductive amination. highlights the use of potassium carbonate as a base for amide bond formation .

- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether, as in ) or recrystallization ensures purity .

Advanced: How can reaction conditions be optimized to enhance yield and selectivity in cross-coupling steps?

Methodological Answer:

Key factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are standard for Suzuki reactions. notes that steric hindrance from the tetramethyl groups on the dioxaborolane may require ligand optimization .

- Solvent and Temperature : Ethanol or THF under reflux (60–80°C) balances reactivity and stability. achieved yields of ~48% using ethanol with prolonged reflux .

- Stoichiometry : A 1:1.2 molar ratio of aryl halide to boronic ester minimizes side reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the piperazine ring (δ 2.5–3.5 ppm for N-CH₂), boronic ester (δ 1.3 ppm for methyl groups), and ethanol moiety (δ 3.6–4.0 ppm) .

- IR Spectroscopy : Detect B-O (≈1350 cm⁻¹) and ethanol O-H (≈3300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated MW 385.3 g/mol for C₂₃H₃₅BN₂O₃) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact its applications?

Methodological Answer:

- Hydrolysis Sensitivity : The dioxaborolane group hydrolyzes in aqueous media, limiting its use in biological buffers. recommends anhydrous conditions and inert atmospheres for storage .

- Thermal Stability : Decomposition above 150°C (observed in related compounds in ) necessitates low-temperature reactions .

- Photostability : advises light-protected storage to prevent boronic ester degradation .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles ( ) .

- Ventilation : Use fume hoods to avoid inhalation () .

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes () .

Advanced: What mechanistic insights explain its reactivity in bioconjugation or medicinal chemistry applications?

Methodological Answer:

- Boronic Ester Reactivity : The dioxaborolane acts as a protected boronic acid, enabling stable conjugation with diols (e.g., in carbohydrate-targeted drug delivery) .

- Piperazine-Ethanol Motif : Enhances solubility and bioavailability, as seen in ’s triazole derivatives for antifungal studies .

- In Vivo Stability : ’s hydroxyphenyl-piperazine analogs suggest metabolic stability via ethanol group glucuronidation .

Basic: How is this compound utilized in polymer or materials science research?

Methodological Answer:

- Cross-Linking Agent : The boronic ester forms dynamic covalent bonds with diol-containing polymers, enabling self-healing materials (analogous to ’s pyrazine-boronic esters) .

- Surface Functionalization : Used to modify nanoparticles via Suzuki coupling, as demonstrated in ’s trifluoromethyl-phenyl derivatives .

Advanced: What computational methods aid in predicting its interaction with biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.